2,6-Bis((R)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine
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Overview
Description
2,6-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with two oxazoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with ®-4-isobutyl-4,5-dihydrooxazole in the presence of a suitable base and a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. This involves the use of high-throughput reactors and continuous flow systems. The reaction conditions are carefully controlled, including the concentration of reactants, temperature, and pressure, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxazoline groups can participate in nucleophilic substitution reactions, where nucleophiles replace the oxazoline moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of pyridine derivatives with oxidized oxazoline groups.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2,6-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are useful in catalysis and material science.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological targets, such as enzymes or receptors, by binding to their active sites and modulating their activity.
Comparison with Similar Compounds
2,6-Bis(2-benzimidazolyl)pyridine: Known for its use as a ligand in coordination chemistry and its biological activity as an SK channel blocker.
2,6-Bis(pyrazol-3-yl)pyridine: Utilized in the formation of coordination polymers and metal-organic frameworks.
2,6-Bis(thiazolin-2-yl)pyridine: Employed in the synthesis of heteroleptic iron complexes with unique spin-crossover properties.
Uniqueness: 2,6-Bis(®-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to its specific oxazoline substituents, which provide distinct steric and electronic properties. These properties make it particularly effective in forming stable complexes with transition metals and enhancing their catalytic activity. Additionally, its potential bioactivity sets it apart from other similar compounds.
Properties
IUPAC Name |
(4R)-4-(2-methylpropyl)-2-[6-[(4R)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-12(2)8-14-10-23-18(20-14)16-6-5-7-17(22-16)19-21-15(11-24-19)9-13(3)4/h5-7,12-15H,8-11H2,1-4H3/t14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPHLOFYYNORNO-HUUCEWRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@@H](CO3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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